

In-Depth Technical Guide: 5-Bromo-6-methylpicolinic Acid

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Compound of Interest

Compound Name: 5-Bromo-6-methylpicolinic acid

Cat. No.: B1354969

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of **5-Bromo-6-methylpicolinic acid**, a substituted pyridine carboxylic acid of interest in medicinal chemistry and drug development.

Core Chemical Properties

5-Bromo-6-methylpicolinic acid, also known as 5-bromo-6-methyl-2-pyridinecarboxylic acid, is a solid compound at room temperature. Its core identifiers and physical properties are summarized below. While specific experimental values for melting point, boiling point, and pKa are not widely published, data from closely related isomers and vendor specifications provide valuable reference points.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₆ BrNO ₂	[1]
Molecular Weight	216.03 g/mol	[1]
CAS Number	137778-20-2	
IUPAC Name	5-bromo-6-methylpyridine-2-carboxylic acid	[2]
Synonyms	5-bromo-6-methyl-2-pyridinecarboxylic acid	
Physical Form	Solid	
Purity	≥95% (Commercially available)	
Storage Temperature	Room temperature, sealed in a dry environment	

Experimental Protocols

Proposed Synthesis of 5-Bromo-6-methylpicolinic acid

A specific, detailed experimental protocol for the synthesis of **5-Bromo-6-methylpicolinic acid** is not readily available in peer-reviewed literature. However, a plausible and efficient two-step synthesis can be proposed based on established chemical transformations of pyridine derivatives. This process involves the bromination of 2,6-lutidine followed by the selective oxidation of the methyl group at the 2-position.

Step 1: Synthesis of 5-Bromo-2,6-lutidine

This step would involve the electrophilic bromination of 2,6-lutidine. Due to the directing effects of the pyridine nitrogen and the methyl groups, the bromine is expected to add at the 3 or 5 position. Separation of the desired 5-bromo isomer would be necessary.

Step 2: Oxidation of 5-Bromo-2,6-lutidine to **5-Bromo-6-methylpicolinic acid**

The selective oxidation of one of the methyl groups of 5-bromo-2,6-lutidine is the key step. A common method for the oxidation of a methyl group on a pyridine ring to a carboxylic acid is

through the use of a strong oxidizing agent like potassium permanganate (KMnO₄).^[3]

Detailed Experimental Protocol (Proposed):

- **Dissolution:** In a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer, suspend 5-bromo-2,6-lutidine in water.
- **Heating:** Heat the mixture to approximately 80°C with vigorous stirring.
- **Oxidation:** Add potassium permanganate (KMnO₄) portion-wise over several hours, maintaining the reaction temperature at 80°C. The reaction is exothermic, so careful control of the addition rate is crucial.
- **Reaction Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
- **Work-up:**
 - Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) byproduct.
 - Wash the MnO₂ cake with hot water to recover any adsorbed product.
 - Combine the filtrates and adjust the pH to 3-4 with concentrated hydrochloric acid. This will precipitate the carboxylic acid.
- **Isolation and Purification:**
 - Collect the precipitated solid by vacuum filtration.
 - Wash the solid with cold water to remove any remaining inorganic salts.
 - The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
- **Drying:** Dry the purified **5-Bromo-6-methylpicolinic acid** under vacuum to a constant weight.

General Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$) in an NMR tube.
- **1H NMR Acquisition:** Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Chemical shifts would be reported in ppm relative to tetramethylsilane (TMS).
- **^{13}C NMR Acquisition:** Acquire the carbon-13 NMR spectrum, which will provide information on the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy:

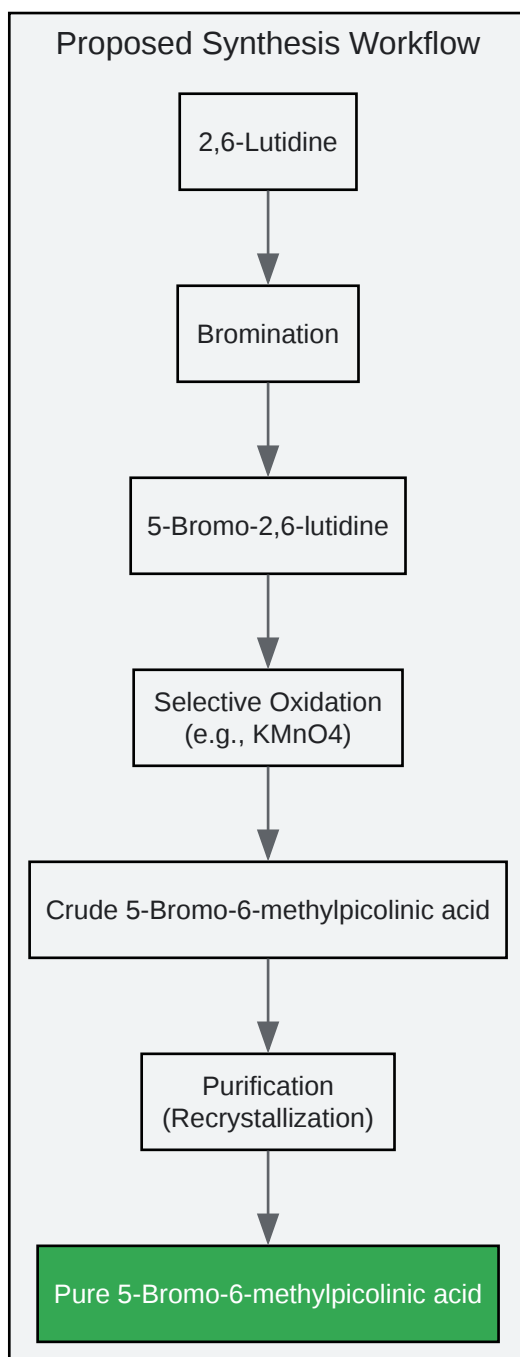
- **Sample Preparation:** Prepare a KBr pellet containing a small amount of the solid sample or use an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** Record the IR spectrum over the range of 4000-400 cm^{-1} . Key absorbances to note would be the O-H stretch of the carboxylic acid, the C=O stretch, and the aromatic C=C and C-N stretching vibrations.

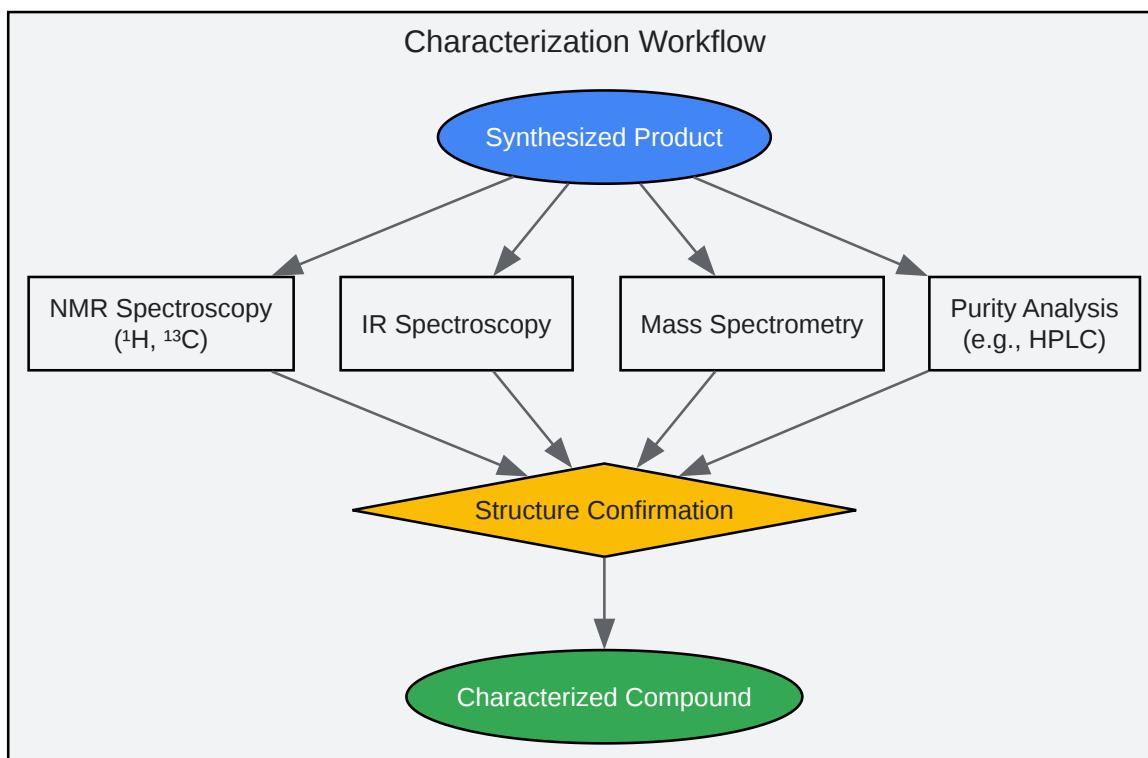
Mass Spectrometry (MS):

- **Sample Introduction:** Introduce the sample into the mass spectrometer via a suitable method such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
- **Data Acquisition:** Obtain the mass spectrum. The molecular ion peak $[M+H]^+$ or $[M-H]^-$ should be observed, and the isotopic pattern of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) will be a key diagnostic feature.

Logical and Experimental Workflows

The following diagrams illustrate the proposed synthesis and a general workflow for the characterization of **5-Bromo-6-methylpicolinic acid**.





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